2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-7-6-8-17(13-16)22-14-20(19-10-2-3-11-21(19)26-22)23(27)25-15-18-9-4-5-12-24-18/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPHHSGHSTETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions: Introduction of the 3-methylphenyl group can be done via Friedel-Crafts alkylation.
Amidation: The final step involves the reaction of the quinoline derivative with pyridin-2-ylmethylamine to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Overview
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives, notable for its diverse biological activities. This compound has been primarily investigated for its potential applications in pharmacology, particularly as a dopamine D3 receptor antagonist, which plays a significant role in various neurological and psychological processes.
Dopamine D3 Receptor Antagonism
The primary application of this compound is its role as a potent and selective antagonist of the dopamine D3 receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and addiction. By blocking this receptor, the compound may help in modulating dopamine-related pathways, potentially offering therapeutic benefits for conditions such as:
- Schizophrenia : Research indicates that D3 receptor antagonists can alleviate symptoms associated with this disorder by restoring balance in dopaminergic signaling pathways.
- Addiction : The compound's ability to interfere with dopamine signaling may also provide avenues for treating substance use disorders.
Antimalarial Activity
Recent studies have explored the efficacy of quinoline derivatives against Plasmodium falciparum, the parasite responsible for malaria. Compounds similar to this compound have demonstrated moderate antiplasmodial activity, leading to interest in their development as potential antimalarial agents. The mechanism involves:
- Inhibition of Translation Elongation Factor 2 (PfEF2) : This unique action disrupts protein synthesis in the parasite, showcasing a novel mechanism of action that could overcome resistance seen with traditional antimalarial drugs .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : Often achieved through reactions involving isatin and aromatic aldehydes.
- Introduction of Functional Groups : This may involve Friedel-Crafts acylation or nucleophilic substitution to attach the pyridine and methylphenyl groups.
- Carboxamide Formation : Typically accomplished through reaction with amines under controlled conditions.
Table 1: Summary of Biological Activities
| Activity Type | Target | Mechanism of Action | Reference |
|---|---|---|---|
| D3 Receptor Antagonism | Neurological Disorders | Blocks D3 receptor signaling | |
| Antimalarial | Plasmodium falciparum | Inhibits PfEF2, disrupting protein synthesis |
Case Study: Antimalarial Efficacy
In a study focusing on quinoline derivatives, compounds structurally related to this compound were screened for their ability to inhibit P. falciparum. The most promising candidates showed low nanomolar potency and favorable pharmacokinetic profiles, indicating their potential for further development as antimalarials .
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial DNA or proteins, disrupting their function. In medicinal applications, it could target specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Quinoline-4-Carboxamide Derivatives
Key Observations :
- Substituent Position Effects: The position of methyl groups on the phenyl ring (e.g., 3-methyl vs. 4-methyl) influences physicochemical properties. For example, 2-(4-methylphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide and its 3-methyl analog (target compound) likely differ in melting points and solubility due to steric and electronic variations.
- Amine Side Chains: Compounds with tertiary amine side chains (e.g., 3-(dimethylamino)propyl in 5a5) exhibit higher melting points (188.1–189.4°C) compared to simpler alkylamines, possibly due to enhanced crystallinity from hydrogen bonding .
Key Observations :
- Antibacterial Activity : Analogs with tertiary amine side chains (e.g., 5a5) show moderate antibacterial activity, likely due to membrane disruption or enzyme inhibition .
- Enzymatic Inhibition: Fluorinated pyrrolidine derivatives (e.g., compound in ) exhibit high FAP inhibition, critical for cancer diagnostics. The cyano and difluoropyrrolidine groups enhance binding affinity and metabolic stability.
- Radiopharmaceutical Applications : Piperazine- and morpholine-containing derivatives (e.g., ) are prioritized for radiopharmaceuticals due to their chelating capacity for isotopes like ⁶⁸Ga.
Biological Activity
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its structure includes a quinoline core, a carboxamide group, and substituents that enhance its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interaction with dopamine receptors, particularly the D3 receptor, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol. The compound features a complex arrangement of functional groups that significantly influence its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 365.43 g/mol |
The primary biological activity of this compound is attributed to its role as a selective dopamine D3 receptor antagonist . By binding to the D3 receptor, it modulates dopaminergic signaling pathways, which are crucial in various neurological and psychological processes. This mechanism suggests potential applications in treating disorders such as schizophrenia and addiction, where dopamine dysregulation plays a significant role.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant affinity for the D3 receptor, with studies indicating its potential as a therapeutic agent in neuropharmacology.
Case Studies
- Dopamine Receptor Interaction : In vitro studies showed that this compound selectively inhibits D3 receptor activity without significantly affecting D2 receptors, indicating its potential for targeted therapeutic use.
- Neuroprotective Effects : Animal models have suggested that the compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in dopaminergic neurons, further supporting its role in neurodegenerative disease management.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Quinoline Core : Using methods like Skraup synthesis.
- Substitution Reactions : Electrophilic aromatic substitution to introduce the methylphenyl and pyridine groups.
- Amidation : Final formation of the carboxamide group through reactions with amines under specific conditions.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with appropriate amines. For example:
- Step 1 : Activate the carboxylic acid group using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base .
- Step 2 : React with 2-aminomethylpyridine derivatives under inert conditions.
- Yield Optimization : Use excess coupling reagents (1.2–1.5 equivalents), monitor reaction progress via TLC, and employ vacuum filtration for precipitate isolation (typical yields: 50–60%) .
Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., pyridinylmethyl and methylphenyl groups). For example, pyridine protons typically resonate at δ 8.5–9.0 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via peaks such as 376.3 (M + 1) .
- HPLC Purity Analysis : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in water) to ensure ≥95% purity .
Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or published analogs (e.g., 2-phenylquinoline-4-carboxylic acid derivatives) .
- X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structures (e.g., for quinoline ring puckering analysis) .
- Isotopic Labeling : Use -labeled pyridine to confirm amine linkage in complex cases .
Advanced Question: What strategies stabilize labile intermediates in the synthesis of quinoline-4-carboxamide derivatives?
Answer:
- Low-Temperature Storage : Store intermediates like (Z)-2-(4-oxopent-2-enoyl) derivatives at –20°C under argon to prevent decomposition .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of thiadiazole or pyridine moieties .
- Rapid Purification : Use flash chromatography or preparative HPLC immediately after synthesis to isolate unstable products .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation : Use fume hoods during synthesis to avoid inhaling fine powders .
- Spill Management : Neutralize acidic byproducts (e.g., carboxylic acids) with sodium bicarbonate .
Advanced Question: How can computational methods predict biological activity, and what experimental validation is required?
Answer:
- Docking Studies : Model interactions with cytochrome P450 2C9 using software like AutoDock Vina to predict binding affinities (e.g., quinoline-4-carboxamides as inhibitors) .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories .
- Validation : Perform in vitro enzyme inhibition assays (IC) and compare with predicted values .
Advanced Question: How to design a study investigating metabolic interactions with cytochrome P450 enzymes?
Answer:
- Experimental Design :
- In Vitro Assays : Use human liver microsomes with NADPH cofactor to monitor metabolite formation via LC-MS .
- Competitive Inhibition : Co-incubate with probe substrates (e.g., diclofenac for CYP2C9) to measure Ki values .
- Structural Modifications : Compare analogs (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to identify SAR trends .
Basic Question: What are key steps in designing a structure-activity relationship (SAR) study for this compound?
Answer:
- Scaffold Diversification : Synthesize analogs with varying substituents (e.g., trifluoromethyl, methoxy) on the quinoline and phenyl rings .
- Biological Screening : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7) to correlate substituents with IC values .
- Data Analysis : Use multivariate regression to identify physicochemical descriptors (e.g., logP, polar surface area) driving activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
